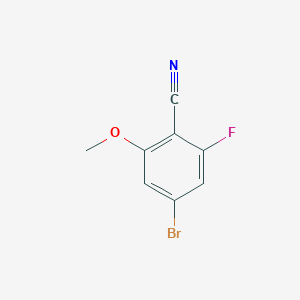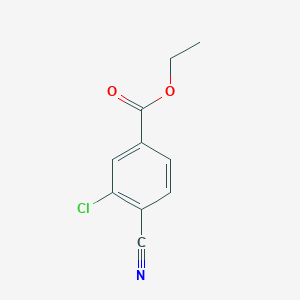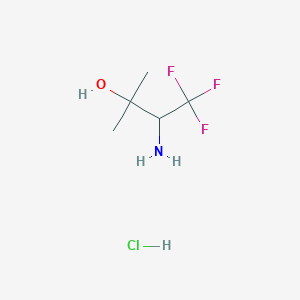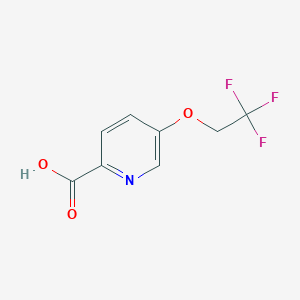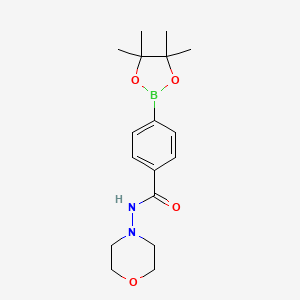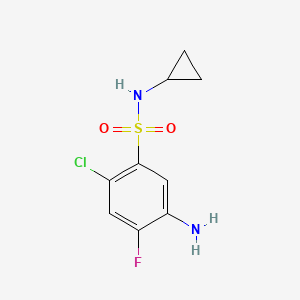
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide
Overview
Description
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide (5ACFCFS) is a novel synthetic compound with potential applications in scientific research. It is a member of the sulfonamide family, and has been studied for its unique biochemical and physiological effects. In
Scientific Research Applications
Carbonic Anhydrase Inhibition
Research has identified a range of sulfonamide derivatives, including halogenated compounds similar in structure to "5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide," as potent inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme associated with tumors and is different from other carbonic anhydrases (I, II, IV) in terms of inhibition profiles. Potent inhibitors show inhibition constants in the range of 12-40 nM, suggesting the potential for designing CA IX-selective inhibitors with antitumor applications. The detailed study of CA IX inhibition provided leads for designing even more potent inhibitors with putative applications as antitumor agents (Ilies et al., 2003).
Antitumor Applications
Sulfonamide derivatives, including those containing fluorine and nitrogen mustard, have been designed and synthesized for their antitumor properties. These compounds exhibit high antitumor activity and low toxicity, with therapeutic index values highlighting their efficacy. The synthesis approach and the evaluation of these compounds in mice models demonstrate their potential as novel antitumor drugs, leveraging the sulfonamide scaffold for therapeutic benefit (Huang et al., 2001).
Broad Specificity Antibodies for Sulfonamide Antibiotics
The development of broad specificity antibodies against sulfonamide antibiotics represents another application area. These antibodies are designed to detect a wide range of sulfonamide antibiotic congeners, facilitating the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This approach aims to detect all sulfonamides in a single reaction, ideal for screening products derived from treated animals (Adrián et al., 2009).
Sulfonamide Chlorination Reactivity
The reactivity of emerging pollutants, such as sulfonamide antibiotics, during chlorination processes has been studied using computational chemistry. This research provides insights into the reaction mechanisms and predicts the reactivity of sulfonamides, which is essential for understanding their behavior in environmental contexts. The findings indicate that all sulfonamides follow a similar reaction pathway due to their common structure, highlighting the importance of understanding chemical reactions at the molecular level for environmental management (Fu et al., 2021).
properties
IUPAC Name |
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O2S/c10-6-3-7(11)8(12)4-9(6)16(14,15)13-5-1-2-5/h3-5,13H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRHKYHOKBIMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



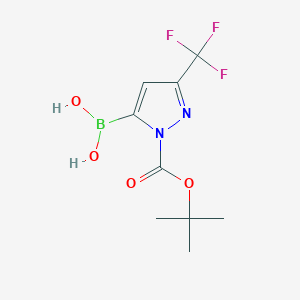

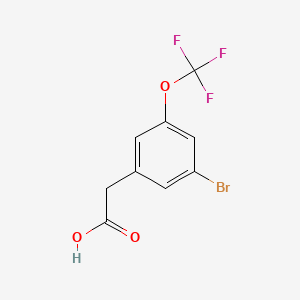
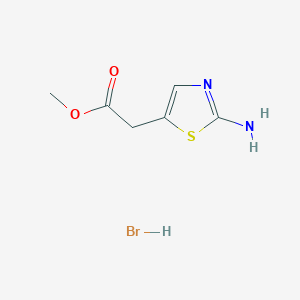
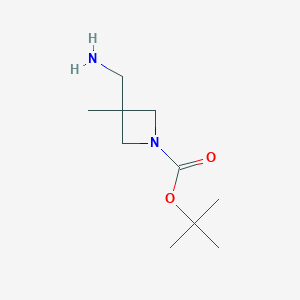
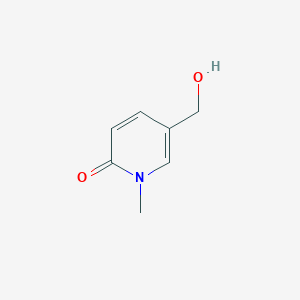
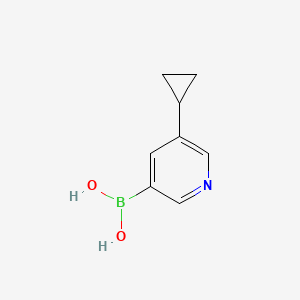
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)
